2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-27-18-9-7-16(8-10-18)22-20(24)14-17-4-2-3-13-23(17)28(25,26)19-11-5-15(21)6-12-19/h5-12,17H,2-4,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDOXBGJPIPATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Sulfonyl Group: The 4-chlorophenylsulfonyl group is introduced via sulfonylation, using reagents such as chlorosulfonic acid or sulfonyl chlorides.
Acetamide Formation: The final step involves the acylation of the piperidine derivative with 4-methoxyphenylacetic acid or its derivatives under appropriate conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic rings.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a 4-chlorophenylsulfonyl group and an acetamide moiety attached to a 4-methoxyphenyl group. The synthesis typically involves several key steps:
- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
- Sulfonylation : The introduction of the 4-chlorophenylsulfonyl group is achieved using chlorosulfonic acid or similar reagents.
- Acetamide Formation : Acetic anhydride or acetyl chloride is used to attach the acetamide moiety.
- Final Modifications : The final structure is obtained through nucleophilic substitution reactions.
The compound has demonstrated various biological activities, making it a subject of interest in medicinal chemistry. Notably, it has shown:
- Antimicrobial Activity : In vitro studies indicate significant activity against both Gram-positive and Gram-negative bacteria, as shown in the following table:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Salmonella typhi | 20 | 16 |
| Pseudomonas aeruginosa | 12 | 128 |
These results indicate moderate to strong antibacterial activity, comparable to standard antibiotics like ciprofloxacin .
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. It has been tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of the compound against multiple bacterial strains, demonstrating its potential as a novel antibacterial agent. The results highlighted its effectiveness compared to traditional antibiotics, suggesting further investigation into its clinical applications .
- Cancer Research : Research focused on the anticancer properties of similar compounds revealed that modifications to the piperidine structure could enhance efficacy against specific cancer types. This underscores the importance of structural variations in optimizing therapeutic outcomes .
Mechanism of Action
The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:
Key Comparisons
Synthetic Accessibility The target compound shares synthetic routes with analogues like 6c (TLC purification) and Compound 36 (HPLC purification). In contrast, AC-90179’s synthesis emphasizes selectivity for serotonin receptors, leveraging methoxy and benzyl groups to fine-tune receptor interactions .
Pharmacological Potential The 4-chlorophenylsulfonyl group in the target compound mirrors W-15 and 6c, which are associated with receptor binding (e.g., cannabinoid or enzyme targets) . Unlike AC-90179, which avoids D2 receptor binding, the target’s piperidine-acetamide scaffold may interact with off-target receptors, necessitating further selectivity studies .
Physicochemical Properties The 4-methoxyphenyl group in the target compound likely enhances solubility compared to 6c’s methyl(phenyl)amino group, which may reduce polarity . Piperidine vs. piperazine cores (e.g., N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide) influence conformational flexibility and hydrogen-bonding capacity, impacting membrane permeability .
Biological Efficacy While Compound 36 demonstrates COX-2 inhibition, the target’s sulfonamide-piperidine-acetamide architecture may favor alternative targets, such as serotonin or cannabinoid receptors, based on structural parallels to AC-90179 and W-15 .
Biological Activity
The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and relevant case studies.
Chemical Structure
The chemical structure of the compound includes:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- 4-Chlorophenylsulfonyl group : A sulfonamide moiety that enhances biological activity.
- Acetamide moiety : Contributes to the overall pharmacological profile.
- 4-Methoxyphenyl group : This substitution may influence the compound's interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 424.92 g/mol.
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Synthesized through cyclization reactions with appropriate precursors.
- Sulfonylation : The piperidine ring is sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of bases like triethylamine.
- Acetamide Attachment : An acylation reaction introduces the acetamide group using acetic anhydride or acetyl chloride.
- Final Modifications : Additional groups are introduced through nucleophilic substitution reactions.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes its activity:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Salmonella typhi | 20 | 16 |
| Pseudomonas aeruginosa | 12 | 128 |
These results indicate moderate to strong antibacterial activity, comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
Research has indicated that compounds similar to this one possess anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes involved in cell cycle regulation and apoptosis .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antibacterial Screening : A study evaluated the antibacterial efficacy of various piperidine derivatives against multiple strains, reporting significant activity against Salmonella typhi and Staphylococcus aureus .
- Enzyme Inhibition Studies : Compounds bearing piperidine nuclei have been investigated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease, demonstrating potential therapeutic applications in treating Alzheimer's disease and other conditions .
- In Silico Studies : Molecular docking studies have provided insights into how these compounds interact with target proteins, enhancing our understanding of their pharmacological mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenyl)acetamide?
- Methodological Answer : Synthesis typically involves sulfonylation of a piperidine intermediate followed by coupling with a substituted acetamide. For example:
Introduce the 4-chlorophenylsulfonyl group to piperidine via sulfonylation using reagents like sulfonyl chlorides under basic conditions (e.g., NaOH in dichloromethane) .
Couple the sulfonylated piperidine with an activated acetamide derivative (e.g., using phenoxyacetic acid or chloroacetyl chloride) .
Purify via column chromatography or recrystallization, with yields ranging from 25% to 80% depending on substituent reactivity .
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify proton environments and carbon frameworks. Key signals include aromatic protons (δ 6.5–8.0 ppm) and sulfonyl/amide carbonyl groups (δ 165–175 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS). Expected molecular ion peaks align with the formula .
- X-ray Crystallography : Resolve crystal structures using programs like SHELX for bond-length/angle validation, especially for stereochemical assignments .
Q. What solvent systems are optimal for purification?
- Methodological Answer :
- Silica Gel Chromatography : Use gradients of ethyl acetate/hexane (3:7 to 1:1) for polar intermediates .
- Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals (e.g., 99% purity reported in similar sulfonamide derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer :
Dose-Response Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity. For adenosine A2B receptor studies, radioligand displacement assays (e.g., -PSB-603) are effective .
Control Experiments : Verify off-target effects using knockout cell lines or competitive inhibitors .
Q. What computational strategies are suitable for studying its mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on sulfonyl and acetamide moieties for hydrogen bonding .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability .
- QSAR Modeling : Corrogate substituent effects (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) on bioactivity using descriptors like LogP and polar surface area .
Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed?
- Methodological Answer :
Crystal Optimization : Screen crystallization conditions (e.g., vapor diffusion with PEG 4000) .
Data Collection : Use synchrotron radiation for low-resolution crystals. SHELXL refinement with TWIN/BASF commands resolves twinning .
Validation : Check R-factors and electron density maps (e.g., Fo-Fc maps) for missing/disordered atoms .
Q. What are the key considerations for designing analogs with improved selectivity?
- Methodological Answer :
- Bioisosteric Replacement : Replace the 4-methoxyphenyl group with 4-fluorophenyl to modulate lipophilicity .
- Steric Hindrance : Introduce bulky substituents (e.g., isopropyl) on the piperidine ring to reduce off-target binding .
- Metabolic Stability : Incorporate deuterium at labile C-H positions or replace ester groups with amides .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results across cell lines?
- Methodological Answer :
Cell Line Profiling : Test in panels (e.g., NCI-60) to identify lineage-specific sensitivity .
Apoptosis Assays : Use Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .
Pharmacokinetic Screening : Evaluate efflux pump activity (e.g., P-gp) using calcein-AM assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
